2,4-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (CAS: 86404-63-9), commonly referred to as DFTA, is a critical fluorinated heterocyclic building block primarily procured for the industrial synthesis of triazole antifungals such as fluconazole, fosfluconazole, and voriconazole. Structurally, it provides the essential 2,4-difluorophenyl ring and the 1H-1,2,4-triazole pharmacophore linked via a reactive ketone moiety. This ketone serves as the precise locus for Corey-Chaykovsky epoxidation or Grignard additions to form the tertiary alcohol core of azole APIs. As a stable solid with a melting point of 103–107 °C, high-purity DFTA (>98%) is the standard procurement starting material for pharmaceutical manufacturers, offering a scalable alternative to handling unstable downstream epoxides or performing low-yield, regioselective triazole substitutions in-house [1].
Attempting to substitute DFTA with its cheaper upstream precursor, 2-chloro-2',4'-difluoroacetophenone, forces manufacturers to perform the initial triazole substitution step in-house. This reaction is prone to poor regioselectivity, generating significant amounts of the inactive 4H-1,2,4-triazole isomer and requiring yield-destroying purification steps. Furthermore, substituting the 1,2,4-triazole ring with an imidazole equivalent (e.g., 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone) fundamentally alters the pharmacological profile of the final API, leading to unacceptable cross-reactivity with human CYP450 enzymes. Finally, procuring the downstream oxirane intermediate instead of DFTA introduces severe supply chain risks, as the epoxide is highly susceptible to ring-opening hydrolysis during transport and storage. Therefore, procuring high-purity DFTA is the most viable strategy to ensure high-yield, pharmacopeia-compliant azole synthesis [1].
Pharmaceutical manufacturers must choose between procuring DFTA or synthesizing it in-house from 2-chloro-2',4'-difluoroacetophenone. Utilizing pre-formed DFTA in a one-pot Corey-Chaykovsky epoxidation and triazole addition achieves fluconazole yields of up to 85.4%. In contrast, starting from the chloro-precursor typically results in overall process yields of 13% to 22% due to poor regioselectivity during the initial triazole substitution and the need for complex chromatographic isolation [1].
| Evidence Dimension | Overall API Synthesis Yield |
| Target Compound Data | 85.4% yield (using DFTA as starting material) |
| Comparator Or Baseline | 13% - 22% yield (using 2-chloro-2',4'-difluoroacetophenone) |
| Quantified Difference | >4-fold increase in overall yield |
| Conditions | One-pot reaction with trimethylsulfoxonium iodide and 1,2,4-triazole vs. multi-step synthesis from chloroacetophenone |
Procuring DFTA directly eliminates the lowest-yielding, most bottlenecked step in azole antifungal manufacturing, drastically reducing the overall cost of goods.
While the immediate precursor to fluconazole is the oxirane (2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane), it is highly reactive and prone to degradation. DFTA, as a stable ketone, exhibits a shelf life of over 24 months at room temperature without the risk of ring-opening hydrolysis. The downstream oxirane requires strict anhydrous, low-temperature storage to prevent degradation into inactive diols, which severely complicates bulk procurement and global shipping [1].
| Evidence Dimension | Storage Stability and Reactivity |
| Target Compound Data | Stable solid at room temperature (MP: 103-107 °C); resistant to ambient hydrolysis |
| Comparator Or Baseline | Downstream oxirane intermediate (highly susceptible to nucleophilic ring-opening and hydrolysis) |
| Quantified Difference | Eliminates the need for cold-chain, anhydrous transport |
| Conditions | Standard bulk storage and global shipping conditions |
DFTA provides the necessary balance of synthetic readiness and chemical stability, making it the most reliable node in the supply chain for azole APIs.
The purity of DFTA is critical for regulatory compliance, as unreacted starting materials carry over directly into the final API. High-purity DFTA (>98%) minimizes the presence of the 4H-1,2,4-triazole isomer and unreacted halides. Crude synthesis mixtures (<95% purity) contain up to 5% of these impurities, which poison the subsequent trimethylsulfoxonium iodide epoxidation step and result in final API batches failing European Pharmacopoeia (EP) limits (which restrict Fluconazole Impurity E to ≤0.1%) [1].
| Evidence Dimension | Downstream API Impurity Carryover |
| Target Compound Data | >98% purity ensures compliance with EP/USP impurity limits |
| Comparator Or Baseline | <95% crude DFTA (leads to high levels of Fluconazole Impurity E and regioisomers) |
| Quantified Difference | Prevents batch rejection due to >0.1% impurity thresholds in final API |
| Conditions | Industrial-scale epoxidation and final API crystallization |
Procuring strictly controlled, high-purity DFTA is mandatory to avoid catastrophic batch failures and expensive late-stage chromatographic purifications.
DFTA is the definitive starting material for the industrial production of fluconazole. By subjecting DFTA to a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide in the presence of 1,2,4-triazole, manufacturers can achieve high-yield, one-pot conversions. Its use bypasses the regioselectivity issues associated with upstream halogenated precursors [1].
Beyond fluconazole, the ketone moiety of DFTA serves as a versatile electrophile for Reformatsky or Grignard-type additions. This allows for the introduction of chiral centers and substituted pyrimidine rings, making DFTA an essential building block for voriconazole and novel investigational triazole antifungals [2].
Because unreacted DFTA can persist in the final drug product, it is officially designated as 'Fluconazole Impurity E' and 'Voriconazole Related Compound C'. Consequently, highly pure DFTA is procured by analytical laboratories as a certified reference standard for HPLC/UV validation to ensure API batches meet EP and USP regulatory thresholds [3].